Cas no 1261438-05-4 (5-Chloro-6-(perfluorophenyl)nicotinic acid)

5-Chloro-6-(perfluorophenyl)nicotinic acid is a fluorinated nicotinic acid derivative with a perfluorophenyl substitution at the 6-position and a chloro group at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by the perfluorinated aromatic ring. The presence of both electron-withdrawing groups enhances its reactivity in cross-coupling reactions and other transformations, making it a valuable intermediate in the synthesis of bioactive molecules. Its high stability and lipophilicity further contribute to its utility in medicinal chemistry, particularly in the development of fluorinated analogs for improved metabolic stability and binding affinity.
5-Chloro-6-(perfluorophenyl)nicotinic acid structure
1261438-05-4 structure
商品名:5-Chloro-6-(perfluorophenyl)nicotinic acid
CAS番号:1261438-05-4
MF:C12H3ClF5NO2
メガワット:323.602739572525
CID:4801026

5-Chloro-6-(perfluorophenyl)nicotinic acid 化学的及び物理的性質

名前と識別子

    • 5-Chloro-6-(perfluorophenyl)nicotinic acid
    • インチ: 1S/C12H3ClF5NO2/c13-4-1-3(12(20)21)2-19-11(4)5-6(14)8(16)10(18)9(17)7(5)15/h1-2H,(H,20,21)
    • InChIKey: LCHSJBGRWPTJQG-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(C(=O)O)=CN=C1C1C(=C(C(=C(C=1F)F)F)F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 388
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 50.2

5-Chloro-6-(perfluorophenyl)nicotinic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A025020332-250mg
5-Chloro-6-(perfluorophenyl)nicotinic acid
1261438-05-4 97%
250mg
$646.00 2023-09-03
Alichem
A025020332-500mg
5-Chloro-6-(perfluorophenyl)nicotinic acid
1261438-05-4 97%
500mg
$1058.40 2023-09-03
Alichem
A025020332-1g
5-Chloro-6-(perfluorophenyl)nicotinic acid
1261438-05-4 97%
1g
$1814.40 2023-09-03

5-Chloro-6-(perfluorophenyl)nicotinic acid 関連文献

5-Chloro-6-(perfluorophenyl)nicotinic acidに関する追加情報

5-Chloro-6-(Perfluorophenyl)Nicotinic Acid: A Comprehensive Overview

5-Chloro-6-(Perfluorophenyl)Nicotinic Acid, also known by its CAS No. 1261438-05-4, is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of nicotinic acid, a well-known precursor to nicotine and a key component in the synthesis of various bioactive molecules. The presence of the perfluorophenyl group and the chlorine substituent at specific positions on the nicotinic acid backbone imparts unique chemical and physical properties to this compound, making it a valuable tool in modern research and development.

The structure of 5-Chloro-6-(Perfluorophenyl)Nicotinic Acid is characterized by a pyridine ring system with two substituents: a chlorine atom at position 5 and a perfluorophenyl group at position 6. The perfluorophenyl group, which consists of a benzene ring fully substituted with fluorine atoms, introduces significant electron-withdrawing effects due to the high electronegativity of fluorine. This electronic modification not only stabilizes the molecule but also enhances its reactivity in certain chemical transformations. The chlorine substituent further contributes to the molecule's polarity and solubility properties, making it suitable for various applications in organic synthesis.

Recent studies have highlighted the potential of 5-Chloro-6-(Perfluorophenyl)Nicotinic Acid as a building block in the synthesis of advanced materials, particularly in the development of high-performance polymers and coatings. The perfluorophenyl group's inherent hydrophobicity and thermal stability make it an ideal component for materials exposed to harsh environmental conditions. Additionally, this compound has shown promise in pharmaceutical research, where it serves as a precursor for drug candidates targeting various therapeutic areas, including oncology and neurodegenerative diseases.

In terms of synthesis, 5-Chloro-6-(Perfluorophenyl)Nicotinic Acid is typically prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent functionalization. The synthesis begins with the preparation of nicotinic acid derivatives, followed by the introduction of the perfluorophenyl group via coupling reactions. The final step involves chlorination at position 5 to complete the structure. This synthetic pathway has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.

The unique properties of 5-Chloro-6-(Perfluorophenyl)Nicotinic Acid have also made it a valuable tool in analytical chemistry. Its high stability and distinct spectroscopic features make it an excellent standard for calibrating instruments used in chromatography and mass spectrometry. Furthermore, this compound has been employed as a fluorescent probe in bioimaging applications, where its ability to interact with specific biomolecules provides insights into cellular processes.

In conclusion, 5-Chloro-6-(Perfluorophenyl)Nicotinic Acid, with its CAS No. 1261438-05-4, stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and application development, positions it as a key player in future innovations within chemistry and related fields.

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